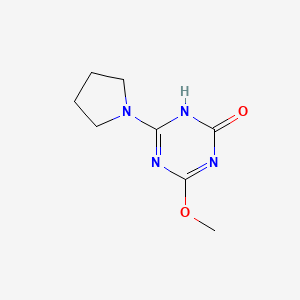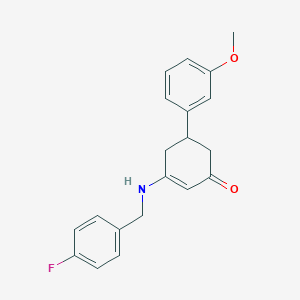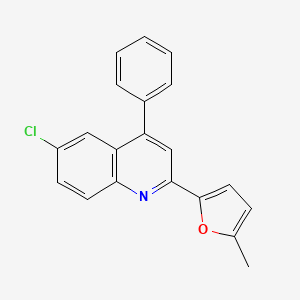![molecular formula C19H21N3O2S B11495690 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11495690.png)
1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetylphenyl group and a morpholinylphenyl group attached to a thiourea backbone.
Preparation Methods
The synthesis of 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-morpholinylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea include:
1-(4-Morpholin-4-yl-phenyl)-ethylamine: This compound has a similar morpholinylphenyl group but lacks the thiourea and acetylphenyl groups.
1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone: This compound contains a morpholinyl group and a nitrophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C19H21N3O2S/c1-14(23)15-2-4-16(5-3-15)20-19(25)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,25) |
InChI Key |
NYIJAQVRSACGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-[4-(propan-2-yl)phenyl]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11495608.png)
![Methyl 5-[(4-fluorophenyl)carbonyl]-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B11495614.png)
![N-(4-methoxybenzyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11495615.png)
![5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol](/img/structure/B11495619.png)


![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate](/img/structure/B11495640.png)
![1,2-Bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B11495653.png)
![(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11495654.png)
![(4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11495662.png)
![N~1~-[(E)-(1-methyl-2-phenyl-1H-indol-3-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11495668.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11495676.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11495698.png)
